3,4-dichloro-N-[5-cyano-2-(methylsulfanyl)phenyl]benzamide
CAS No.: 303147-24-2
Cat. No.: VC4662699
Molecular Formula: C15H10Cl2N2OS
Molecular Weight: 337.22
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 303147-24-2 |
|---|---|
| Molecular Formula | C15H10Cl2N2OS |
| Molecular Weight | 337.22 |
| IUPAC Name | 3,4-dichloro-N-(5-cyano-2-methylsulfanylphenyl)benzamide |
| Standard InChI | InChI=1S/C15H10Cl2N2OS/c1-21-14-5-2-9(8-18)6-13(14)19-15(20)10-3-4-11(16)12(17)7-10/h2-7H,1H3,(H,19,20) |
| Standard InChI Key | UZKPBAWYLXVDLC-UHFFFAOYSA-N |
| SMILES | CSC1=C(C=C(C=C1)C#N)NC(=O)C2=CC(=C(C=C2)Cl)Cl |
Introduction
3,4-Dichloro-N-[5-cyano-2-(methylsulfanyl)phenyl]benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of two chlorine atoms, a cyano group, and a methylthio group attached to a phenyl ring. Its chemical structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacological research.
Structural Characteristics
The structural formula of 3,4-dichloro-N-[5-cyano-2-(methylsulfanyl)phenyl]benzamide can be depicted as follows:
textCl Cl \ / C----C / \ C C--C(=O)N | | C C≡N | | S(CH₃) C
Synthesis Methods
Various synthetic routes have been explored for the preparation of this compound. A common method involves the reaction of appropriate chlorinated benzene derivatives with cyanide sources and methylthio reagents under controlled conditions.
Example Synthesis Reaction
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Starting Materials:
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3,4-dichlorobenzoyl chloride
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Sodium cyanide
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Methylthiophenol
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Reaction Conditions:
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Solvent: Dimethylformamide (DMF)
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Temperature: Reflux for several hours
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Workup: Crystallization from suitable solvents
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Biological Activity
Research indicates that compounds similar to 3,4-dichloro-N-[5-cyano-2-(methylsulfanyl)phenyl]benzamide exhibit significant biological activities, particularly in anticancer research.
Mechanism of Action
The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and disruption of cell cycle progression in cancer cells.
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